[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate
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Overview
Description
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a dichlorophenyl group, an ethylideneamino group, and a phenylbutanoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine to form the corresponding imine. This imine is then reacted with a phenylbutanoate derivative under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylbutanoate derivatives.
Scientific Research Applications
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate can be compared with other similar compounds, such as:
[(Z)-[1-amino-2-(2,6-dichlorophenyl)ethylidene]urea, hydrochloride]: This compound shares a similar dichlorophenyl group but differs in its overall structure and functional groups.
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino 2-(2-methoxyphenoxy)acetate]: Another structurally related compound with variations in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-2-15(12-6-4-3-5-7-12)18(23)24-22-17(21)10-13-8-9-14(19)11-16(13)20/h3-9,11,15H,2,10H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMGUPADYGJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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